(2-Chloro-6-fluoro-benzyl)-pyridin-3-ylmethyl-amine
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Description
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-Chloro-6-fluorobenzyl bromide, includes a benzene ring with chlorine and fluorine substituents . The exact molecular structure of “(2-Chloro-6-fluoro-benzyl)-pyridin-3-ylmethyl-amine” is not provided in the retrieved data.Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds such as 2-Chloro-6-fluorobenzyl alcohol include a molecular weight of 160.57 g/mol . The exact physical and chemical properties of “this compound” are not provided in the retrieved data.Scientific Research Applications
Fluorescent Sensors and Imaging
A study on the synthesis and characterization of midrange affinity fluorescent Zn(II) sensors of the Zinpyr family highlighted the development of asymmetrically derivatized fluorescein-based dyes containing an aniline-based ligand moiety functionalized with a pyridyl-amine-pyrrole group. These sensors exhibit significant fluorescence turn-on upon Zn(II) addition and demonstrate improved selectivity for Zn(II) over other ions, with potential applications in biological imaging (Nolan et al., 2006).
Coordination Polymers
Research on the construction of helical silver(I) coordination polymers using flexible unsymmetrical bis(pyridyl) ligands, including N-(pyridin-2-ylmethyl)pyridin-3-amine, resulted in the formation of structures with diverse conformational arrangements. These polymers exhibit interesting properties such as helical chains and solid-state luminescent emissions, hinting at potential applications in materials science and photonic devices (Zhang et al., 2013).
Catalysis
A study on palladacycles with normal and spiro chelate rings designed from bi- and tridentate ligands with an indole core, involving the reaction of pyridin-2-ylmethyl-1H-indole-3-carbaldehyde with benzyl amine, revealed efficient catalysis for the Suzuki–Miyaura coupling and the allylation of aldehydes. These findings underscore the compound's utility in facilitating complex organic transformations (Singh et al., 2017).
Corrosion Inhibition
The corrosion inhibition of mild steel in hydrochloric acid by compounds including benzylidene-pyridine-2-yl-amine derivatives was explored, demonstrating the effectiveness of these compounds as corrosion inhibitors. This application is critical in industrial settings to enhance the longevity and durability of metal structures (Ashassi-Sorkhabi et al., 2005).
Properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-1-pyridin-3-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2/c14-12-4-1-5-13(15)11(12)9-17-8-10-3-2-6-16-7-10/h1-7,17H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVNLPRYCOWHGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CNCC2=CN=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49641509 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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